molecular formula C21H20N2O3 B4445026 N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide

N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide

Cat. No.: B4445026
M. Wt: 348.4 g/mol
InChI Key: QRBBTQVVJVLDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide, commonly known as Naproxen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Naproxen is a member of the propionic acid class of NSAIDs and is structurally related to ibuprofen and ketoprofen. The chemical formula of Naproxen is C14H14O3N and its molecular weight is 230.27 g/mol.

Mechanism of Action

Naproxen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of chemicals that cause pain, inflammation, and fever. Naproxen specifically inhibits the activity of COX-2, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects
Naproxen has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the development of inflammation. Naproxen has also been shown to inhibit the migration of white blood cells to the site of inflammation, which reduces the severity of inflammation.

Advantages and Limitations for Lab Experiments

Naproxen has several advantages as a research tool. It is readily available, inexpensive, and has a well-established safety profile. However, it also has some limitations. Naproxen is not specific to COX-2 and can also inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This can lead to gastrointestinal side effects, such as ulcers and bleeding.

Future Directions

There are several future directions for research on Naproxen. One area of research is the development of more specific COX-2 inhibitors that do not inhibit the activity of COX-1. Another area of research is the investigation of the potential of Naproxen in the prevention and treatment of Alzheimer's disease. Additionally, Naproxen could be studied for its potential in the treatment of other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease.
Conclusion
In conclusion, Naproxen is a non-steroidal anti-inflammatory drug that has been extensively studied for its therapeutic potential in various diseases. It works by inhibiting the activity of COX-2 enzymes, which are responsible for the production of prostaglandins in response to inflammation. Naproxen has several advantages as a research tool, but also has some limitations. There are several future directions for research on Naproxen, including the development of more specific COX-2 inhibitors and the investigation of its potential in the treatment of Alzheimer's disease and other inflammatory diseases.

Scientific Research Applications

Naproxen has been extensively studied for its therapeutic potential in various diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, menstrual cramps, and other inflammatory conditions. Naproxen has also been investigated for its potential in the prevention of Alzheimer's disease, as it has been shown to reduce the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-naphthalen-2-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14(26-20-12-7-16-5-3-4-6-17(16)13-20)21(25)23-19-10-8-18(9-11-19)22-15(2)24/h3-14H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBBTQVVJVLDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.